Cyclooctyl acetate
Description
Contextualization within Ester Chemistry
In chemical nomenclature, an ester is a compound derived from an acid in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.org Esters are typically synthesized through the reaction of a carboxylic acid and an alcohol. wikipedia.orglibretexts.org Cyclooctyl acetate (B1210297), with the molecular formula C₁₀H₁₈O₂, is the ester formed from the reaction of acetic acid and the cyclic alcohol, cyclooctanol (B1193912). lookchem.comrsc.org It is characterized by an acetate group attached to an eight-membered carbon ring. lookchem.com
It is important to distinguish esters of cyclic alcohols, such as cyclooctyl acetate, from cyclic esters, which are known as lactones. britannica.compearson.com A lactone is a cyclic compound in which the ester functional group is incorporated into the ring structure itself, typically formed from an intramolecular reaction of a molecule containing both a hydroxyl and a carboxylic acid group. britannica.compearson.commasterorganicchemistry.com this compound, in contrast, possesses an acyclic ester functional group bonded to a separate carbocyclic ring.
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 772-60-1 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Boiling Point | 215.9°C at 760 mmHg |
| Density | 0.94 g/cm³ |
| Refractive Index | 1.449 |
| Data sourced from multiple chemical databases. lookchem.comnih.govnist.govnist.gov |
Significance of Cyclooctane (B165968) Derivatives in Chemical Sciences
The cyclooctane ring is the foundational structure of a broad class of compounds known as cyclooctane derivatives. Cyclooctane itself is a saturated cycloalkane ((CH₂)₈) that serves as a reference compound for eight-membered ring systems. wikipedia.org These medium-sized rings are conformationally complex, with the boat-chair conformation being the most stable form. wikipedia.orgkcl.ac.uk
Cyclooctane derivatives are significant in several areas of chemical science:
Organic Synthesis: They serve as versatile intermediates and precursors for synthesizing more complex molecules. kcl.ac.ukontosight.aiontosight.ai For instance, the dimerization of butadiene is a key industrial route to 1,5-cyclooctadiene, a precursor to other cyclooctane derivatives. wikipedia.org
Materials Science: The unique structural features of cyclooctene (B146475) derivatives are explored for creating novel materials and as ligands in metal-organic frameworks. ontosight.ai
Bioorthogonal Chemistry: trans-Cyclooctene (B1233481) (TCO) derivatives are notable for their application in "click chemistry," a class of rapid and selective reactions that can occur in biological environments without interfering with native biochemical processes. tcichemicals.comtcichemicals.com The high strain of the trans double bond within the eight-membered ring allows for extremely fast reactions with tetrazines, a process known as the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction (SPIEDAC). tcichemicals.comresearchgate.netnih.gov This has applications in live-cell imaging, drug delivery, and molecular labeling. researchgate.net
The versatility of the cyclooctane framework allows for modifications that lead to a wide array of derivatives with tailored properties for various scientific applications. ontosight.ai
Evolution of Research Perspectives on this compound and Analogues
Research interest in this compound and its analogues has evolved significantly over the decades, reflecting broader trends in organic chemistry and medicinal research.
Early investigations focused on fundamental synthesis and reactivity. A patent from the 1950s describes a process for producing cyclooctanone (B32682), wherein cyclooctene is first converted to this compound by reaction with acetic and sulfuric acids, followed by saponification to cyclooctanol and subsequent oxidation. google.com Academic studies from the 1970s explored the acid-catalyzed reactions of related cyclooctyl systems, investigating phenomena such as transannular hydride shifts, where a hydrogen atom is transferred across the ring. le.ac.ukamazonaws.com
A significant area of research emerged with the study of estradiol (B170435) this compound , a synthetic ester derivative of the natural estrogen, estradiol. ontosight.ai In the 1980s, this analogue was investigated as a potential candidate for oral hormone replacement therapy and contraception. wikipedia.orgtandfonline.com Studies focused on its pharmacological properties, such as its potential to bypass first-pass metabolism in the liver by being absorbed through the lymphatic system, which could offer advantages over other oral estrogens. wikipedia.orgkarger.comkarger.com Research examined its effects on gonadotrophins, serum lipids, and endometrial morphology. karger.comnih.gov However, when combined with desogestrel (B1670305) for contraception, it resulted in unacceptable bleeding patterns and was not developed further for this purpose. wikipedia.orgtandfonline.com
More recent research has returned to the fundamental reactivity of cyclooctane derivatives, employing modern analytical and synthetic techniques. For example, studies have explored the selective biocatalytic hydroxylation of this compound using cytochrome P450 enzymes, demonstrating the potential for precise functionalization of C-H bonds. rsc.org This reflects a contemporary focus on developing highly selective and efficient synthetic methods.
Scope and Objectives of the Research Compendium
This article provides a focused examination of the chemical compound this compound, based on academic and scientific literature. The objective is to present a structured overview that contextualizes the compound within the principles of ester chemistry and the broader significance of cyclooctane derivatives. By tracing the evolution of research perspectives, from early synthetic work to its connection with pharmacologically relevant analogues and modern catalytic studies, this compendium aims to furnish a clear and authoritative resource on the scientific relevance of this compound. The content strictly adheres to the outlined sections, focusing solely on the chemical and research aspects of the compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
772-60-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
cyclooctyl acetate |
InChI |
InChI=1S/C10H18O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |
InChI Key |
VBSHAXJPLHCYTH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCCCCC1 |
Canonical SMILES |
CC(=O)OC1CCCCCCC1 |
Other CAS No. |
772-60-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclooctyl Acetate and Analogues
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, has emerged as a powerful strategy for producing complex molecules like cyclooctyl acetate (B1210297) and its analogues. mdpi.com This approach often leads to more efficient and environmentally benign processes compared to purely chemical methods. utupub.finih.gov
Enzymatic Esterification and Transesterification Pathways
Enzymatic esterification is a key biocatalytic method for synthesizing esters such as cyclooctyl acetate. This process typically involves the reaction of an alcohol (cyclooctanol) with a carboxylic acid or an activated acyl donor, catalyzed by an enzyme, most commonly a lipase (B570770). nih.govassets-servd.host Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and high regio- and enantioselectivity without the need for cofactors. nih.govnih.gov
The synthesis can proceed via direct esterification or transesterification. In direct esterification, cyclooctanol (B1193912) reacts with an appropriate carboxylic acid. Transesterification, on the other hand, utilizes an existing ester as the acyl donor. Vinyl esters, such as vinyl acetate, are often employed as acyl donors to drive the reaction forward, as the co-product, vinyl alcohol, tautomerizes to the volatile and non-reactive acetaldehyde, rendering the reaction irreversible. jocpr.com
The reaction mechanism for lipase-catalyzed esterification generally follows a Ping Pong Bi Bi mechanism. nih.gov In this process, the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol part of the donor. Subsequently, the alcohol substrate (e.g., cyclooctanol) attacks the acyl-enzyme complex, leading to the formation of the desired ester and regeneration of the free enzyme. researchgate.net
Immobilization of lipases on solid supports is a common strategy to enhance their stability, activity, and reusability, which is crucial for industrial applications. mdpi.comrsc.orgresearchgate.net Various materials, including porous organic-inorganic systems and magnetic nanoparticles, have been used for immobilization, often resulting in hyperactivated and more stable enzyme preparations. nih.govmdpi.comrsc.org
Stereoselective and Enantioselective Approaches
The synthesis of specific stereoisomers of this compound and related chiral alcohols is of significant interest, particularly in the pharmaceutical and fragrance industries. utupub.fiuniovi.es Biocatalysis, especially using lipases, offers highly effective methods for achieving stereoselectivity. researchgate.net
Enzymes can differentiate between the enantiomers of a racemic alcohol or a prochiral substrate, leading to the formation of an enantiomerically enriched product. jocpr.comresearchgate.net For instance, the desymmetrization of meso compounds, which are achiral molecules containing stereocenters, can yield a single enantiomer of the product with a theoretical yield of 100%. nih.govjocpr.comuniovi.es
The choice of enzyme, acyl donor, and solvent can significantly influence the enantioselectivity of the reaction. mdpi.com For example, in the resolution of secondary alcohols, lipases like Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated high enantioselectivity. utupub.firesearchgate.net The enantiomeric ratio (E-value), a measure of the enzyme's ability to discriminate between enantiomers, can be optimized by carefully selecting these reaction parameters. mdpi.com
Recent advancements have also explored the use of engineered heme proteins for the stereoselective synthesis of complex structures like cyclopropanes, which can be precursors to various functionalized molecules. nih.govresearcher.lifeutdallas.eduacs.org
Kinetic Resolution Techniques
Kinetic resolution is a widely used enzymatic method for separating the enantiomers of a racemic mixture. nih.gov In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product ester, both in enantiomerically enriched forms. jocpr.comscielo.br The maximum theoretical yield for each enantiomer in a classical kinetic resolution is 50%. jocpr.com
Lipases are the most common biocatalysts for the kinetic resolution of racemic alcohols, including secondary alcohols similar in structure to cyclooctanol. utupub.finih.govmdpi.comnih.gov The reaction typically involves the acylation of the alcohol with an acyl donor like vinyl acetate. scielo.br The success of the resolution is quantified by the conversion and the enantiomeric excess (e.e.) of both the product and the remaining substrate.
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product e.e. (%) | Reference |
|---|---|---|---|---|---|---|
| (±)-1-Phenylethanol | CALB | Vinyl acetate | Hexane | ~50 | >95 (R)-acetate | scielo.br |
| (±)-1-(2-Furyl)ethanol | Novozym 435 (CALB) | Vinyl acetate | n-Heptane | - | High | jocpr.com |
| (±)-Ethyl 2,3-dihydroxy-2-phenylpropanoate | PSL-C | Vinyl acetate | Toluene | ~50 | Good | nih.gov |
To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. mdpi.commdpi.comnih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.commdpi.com The racemization is often achieved using a metal catalyst, such as a ruthenium or niobium complex, that is compatible with the enzyme and reaction conditions. scielo.brmdpi.com
Engineering of Biocatalysts for Specific Transformations
While naturally occurring enzymes offer remarkable catalytic properties, their performance may not always be optimal for specific industrial applications. Protein engineering techniques, including rational design and directed evolution, are employed to improve enzyme characteristics such as activity, stability, and selectivity for non-natural substrates. researchgate.netnih.govd-nb.info
Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.govd-nb.info For example, mutations in the active site of a lipase can be introduced to accommodate bulky substrates like tertiary alcohols, thereby increasing the reaction rate while maintaining high enantioselectivity. nih.govd-nb.info
Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure and has been successfully used to engineer biocatalysts for a wide range of transformations, including the synthesis of pharmaceutical intermediates. nih.gov These engineered biocatalysts can then be applied to the synthesis of specific esters like this compound, potentially offering higher yields and selectivities. acs.org
Organometallic Catalysis in this compound Synthesis
Organometallic catalysis provides a powerful alternative and complementary approach to biocatalysis for the synthesis of esters, including this compound. Palladium-catalyzed reactions, in particular, are highly versatile for forming carbon-oxygen bonds. acs.org
Palladium-Catalyzed Reactions and Mechanistic Pathways
Palladium catalysts are effective in a variety of esterification reactions. mdpi.comrsc.org One common approach is the carbonylation of organic halides or their surrogates in the presence of an alcohol. mdpi.comrsc.org While not a direct route from cyclooctanol, related palladium-catalyzed methodologies for ester synthesis are well-established. For instance, the palladium-catalyzed esterification of aryl halides with carboxylic acids or formates demonstrates the power of this approach in C-O bond formation. acs.orgrsc.org
A more relevant pathway for the synthesis of this compound and its analogues is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. nih.govresearchgate.netacs.org This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile. If cyclooctanol or its corresponding alkoxide is used as the nucleophile and an appropriate allylic acetate or carbonate as the electrophile, this reaction can form an ether. To form an ester like this compound via a related pathway, one might consider the reaction of an allylic alcohol with an activated carboxylic acid derivative or the acylation of an allylic ester. scirp.org
The general mechanism for palladium-catalyzed allylic substitution involves the following key steps:
Oxidative Addition : A Pd(0) complex reacts with the allylic substrate (e.g., an allylic acetate) to form a (π-allyl)palladium(II) intermediate. mdpi.com
Nucleophilic Attack : The nucleophile (e.g., an alkoxide or a stabilized enolate) attacks the π-allyl ligand, either directly on the allyl moiety (outer-sphere attack) or at the metal center followed by reductive elimination (inner-sphere attack). nih.gov
Reductive Elimination/Product Formation : This step forms the new C-O or C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
The regioselectivity and stereoselectivity of the reaction are highly dependent on the nature of the ligands, the substrate, and the nucleophile. acs.org For example, N-heterocyclic carbenes (NHCs) have been explored as ligands in these reactions, sometimes leading to different reactivity and selectivity compared to traditional phosphine (B1218219) ligands. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Typically a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. | mdpi.comalmacgroup.com |
| Ligands | Phosphine ligands (e.g., PPh₃, XantPhos) or N-Heterocyclic Carbenes (NHCs) are common. They influence reactivity and selectivity. | mdpi.comresearchgate.net |
| Substrates | Allylic compounds with a good leaving group, such as acetates, carbonates, or halides. | nih.govacs.org |
| Nucleophiles | A wide range including soft carbon nucleophiles (e.g., malonates) and heteroatom nucleophiles (e.g., alcohols, amines). | researchgate.netacs.org |
| Mechanism | Involves oxidative addition to form a (π-allyl)palladium(II) complex, followed by nucleophilic attack and reductive elimination. | mdpi.comnih.gov |
Ruthenium and Cobalt-Mediated Transformations
Ruthenium and cobalt complexes are versatile catalysts for a variety of organic transformations that can be applied to the synthesis of this compound precursors or analogues.
Ruthenium-Mediated Reactions: Ruthenium catalysts are effective in various reactions involving alkenes and alcohols. For instance, ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that can mediate the dihydroxylation of alkenes. nih.gov While osmium tetroxide often fails, RuO₄-catalyzed processes have been successful in the stereoselective dihydroxylation of complex cyclic alkenes. nih.gov This functionality can be a step toward introducing oxygenated functional groups. Furthermore, ruthenium-carbene complexes, known for their role in olefin metathesis, can also serve as a source for RuO₄ in sequential reactions, such as ring-closing metathesis followed by dihydroxylation. nih.gov Other ruthenium complexes, like [RuCl₂(CO)₃]₂, are known to catalyze the intermolecular cyclopropanation of alkenes using propargylic acetates as precursors, forming vinylcyclopropanes. researchgate.net Such cycloadditions, which can form various ring sizes, highlight the versatility of ruthenium in C-C bond formation. nih.gov
Cobalt-Mediated Reactions: Cobalt catalysis is particularly notable in radical-mediated reactions. rsc.org Inspired by coenzyme B₁₂, synthetic chemists have developed cobalt-based systems that enable controlled radical reactions. rsc.org A novel strategy involves the cobalt-catalyzed, strain-release generation of carbon-centered radicals from alkylidenecyclopropanes (ACPs). rsc.orggoettingen-research-online.de This method utilizes a unique radical-mediated carbon-carbon bond cleavage, which can then be used for C-H functionalization, representing a distinct way to generate radical intermediates for synthesis. rsc.orggoettingen-research-online.de Additionally, cobalt complexes, including salen-type cobalt initiators, are used in organometallic-mediated radical polymerization (OMRP) of monomers like vinyl acetate, demonstrating their utility in forming acetate-containing polymers. researchgate.net
C-H Activation Strategies
Direct C-H activation has emerged as a transformative strategy for converting inert C-H bonds into valuable functional groups, streamlining synthetic pathways by avoiding pre-functionalization steps. rutgers.edunih.gov This approach is highly relevant for the synthesis of this compound directly from cyclooctane (B165968).
The direct acetoxylation of saturated hydrocarbons like cyclooctane represents a significant advance. Research has demonstrated the viability of a gold-catalyzed direct acetoxylation of C(sp³)–H bonds. kaimosi.comresearchgate.netresearchgate.net This method employs a hypervalent iodine reagent, such as PhI(OAc)₂, in conjunction with a simple gold salt like HAuBr₄ as the catalyst. kaimosi.comresearchgate.net The reaction is believed to proceed via a hydride transfer mechanism. kaimosi.comresearchgate.net
| Catalyst System | Substrate | Oxidant | Product | Key Finding | Citation |
| HAuBr₄ | Cyclooctane | PhI(OAc)₂ | This compound | Catalytic C(sp³)–H acetoxylation proceeds via hydride transfer. | kaimosi.comresearchgate.netresearchgate.net |
| Iron(III)-diiPc | Cyclooctane | H₂O₂ | Cyclooctanol/Cyclooctanone (B32682) | Efficient and selective oxidation of cyclooctane to its alcohol and ketone. | kaimosi.com |
| Pd(OAc)₂/PhI(OAc)₂ | N-substituted Benzamides | PhI(OAc)₂ | Ortho-acetoxylated products | Directing-group assisted C-H acetoxylation at high temperatures. | beilstein-journals.org |
| Ru(II) complexes | Acetanilides | Carboxylic acids | Ortho-acyloxylated products | Ruthenium-catalyzed ortho-acyloxylation using various carboxylic acids. | beilstein-journals.org |
The general mechanism for many transition metal-catalyzed C-H activations involves the coordination of a directing group to the metal center, followed by cyclometallation to cleave a nearby C-H bond. scielo.brsigmaaldrich.com This strategy ensures high selectivity for a specific C-H bond among many that might be sterically or electronically similar. sigmaaldrich.com
Ligand Design and Catalyst Optimization for Cyclooctane Systems
The performance of a transition metal catalyst is critically dependent on the ligands coordinating to the metal center and the optimization of reaction conditions. acs.org Ligand design plays a pivotal role in tuning the catalyst's activity, selectivity, and stability. rutgers.edu
For instance, in ruthenium-catalyzed olefin metathesis involving cyclooctene (B146475), tuning the catalyst by substituting phosphine ligands with N-heterocyclic carbene (NHC) ligands resulted in highly active catalysts. nobelprize.org This enhancement was attributed to the favorable electron-donating properties and steric bulk of the NHC ligand, which increases the rate of catalyst turnover. nobelprize.org
In the realm of asymmetric C-H activation, the development of chiral ligands is essential for achieving enantioselectivity. Extensive research has led to various catalyst systems, such as rhodium catalysts with chiral bisphosphine ligands (e.g., (R)-BINAP) and iridium catalysts with pyridyl oxazolidine (B1195125) ligands, for enantioselective C-H functionalization. nih.gov The optimization process is often complex, requiring the screening of not only the ligand and metal precursor but also reaction parameters like temperature, solvent, and additives. acs.orgfigshare.com For example, automated systems can be used to rapidly screen variables such as precatalyst type, ligand-to-metal ratio, and temperature to identify the optimal catalytic system for a given transformation. acs.org The design of ligands can even extend to novel scaffolds like cyclooctatetraenes (COTs) or covalent organic frameworks (COFs), which can act as platforms for creating tailored catalytic environments. rsc.orgstanford.edu
Classical and Modern Organic Synthesis Routes
Alongside advanced catalytic methods, classical organic reactions remain fundamental to synthesis. These established routes are often complemented by modern variations that offer improved conditions or new capabilities.
Esterification and Acetoxylation Reactions
The most straightforward synthesis of this compound is the Fischer esterification of its precursors, cyclooctanol and acetic acid. This acid-catalyzed condensation is a cornerstone of ester synthesis. Modern methods have expanded the toolkit for esterification, employing a wide range of coupling reagents and catalysts to facilitate the reaction under milder conditions, often accommodating sensitive functional groups. organic-chemistry.org For example, surfactant-type Brønsted acids can promote esterification in water, while various reagents mediate the reaction at room temperature within minutes. organic-chemistry.org
Acetoxylation reactions provide an alternative route, either by functionalizing an alkene or by directly activating a C-H bond. The acetoxylation of cyclooctene can be achieved using palladium-based multicatalytic systems to yield allylic acetates like 3-acetoxy-1-cyclooctene. researchmap.jp As discussed previously (Section 2.2.3), the direct C-H acetoxylation of cyclooctane itself is a powerful modern strategy to form this compound in a single step from the parent alkane. researchgate.netresearchgate.net
Baeyer-Villiger Oxidation of Cyclic Ketones for Cyclic Ester Formation (Analogous pathways)
The Baeyer-Villiger (BV) oxidation is a classic reaction that transforms a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgsigmaaldrich.com While the BV oxidation of cyclooctanone yields oxacyclononan-2-one rather than this compound, it represents an important analogous pathway for introducing ester functionality into a cyclic framework.
The reaction is known for its predictable regiochemistry, where the substituent better able to stabilize a positive charge preferentially migrates. organic-chemistry.org A variety of oxidizing agents can be used, with peroxyacids like m-CPBA being traditional choices. thermofisher.comnih.gov Modern advancements focus on greener alternatives, particularly hydrogen peroxide, used in combination with a catalyst. mdpi.com Lewis acids, such as Sn-zeolite beta, have shown high selectivity for lactone formation and can offer superior catalytic activity compared to homogeneous systems. mdpi.com
| Catalyst/Reagent | Oxidant | Substrate Example | Key Feature | Citation |
| Peroxyacids (m-CPBA) | Peroxyacid | Cyclic Ketones | Classical, reliable method with predictable regioselectivity. | organic-chemistry.orgthermofisher.com |
| Sn-Zeolite Beta | Hydrogen Peroxide | Cyclohexanone, Adamantanone | High selectivity for lactone (100%); heterogeneous catalyst. | sigmaaldrich.commdpi.com |
| Brønsted/Lewis Acids | Hydrogen Peroxide | Cycloketones | Activates H₂O₂ or the ketone carbonyl to facilitate oxidation. | mdpi.com |
| Enzymes (BVMOs) | Molecular Oxygen | Racemic/Prochiral Ketones | Enables asymmetric oxidation for synthesizing chiral lactones. | thermofisher.comnih.gov |
Ring Expansion and Contraction Strategies for Cyclooctane Scaffold Formation
The synthesis of the eight-membered cyclooctane ring, the core of this compound, can be achieved from smaller or larger cyclic precursors through ring expansion and contraction reactions.
Ring Expansion: These reactions convert a smaller ring into a more stable, larger one, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com
Tiffeneau–Demjanov Rearrangement: This reaction converts a 1-aminomethyl-cycloalkanol into an enlarged cycloketone using nitrous acid. wikipedia.org It provides a method to expand rings like cycloheptane (B1346806) into cyclooctanone by one carbon, though yields can decrease as the ring size increases. wikipedia.orgstackexchange.com
Carbocation Rearrangements: A carbocation adjacent to a strained ring, such as a cyclobutylmethyl cation, can rearrange via an alkyl shift to form a larger, less strained ring like cyclopentane. masterorganicchemistry.com This principle can be applied to form larger rings as well.
Tandem Catalysis: A tandem system using an iridium dehydrogenation catalyst and a molybdenum olefin-metathesis catalyst can convert cyclooctane into larger cycloalkanes, demonstrating a catalytic ring expansion strategy. rsc.org
Ring Contraction: These reactions transform a larger ring into a smaller one and typically proceed through anionic, cationic, or carbenoid intermediates. encyclopedia.pubresearchgate.net
Favorskii Rearrangement: This anionic contraction converts an α-haloketone into a carboxylic acid derivative with a smaller ring. encyclopedia.pubresearchgate.net
Wolff Rearrangement: This reaction proceeds through a carbenoid intermediate generated from a diazoketone, which rearranges to form a ketene (B1206846) that can be trapped to give a ring-contracted product. encyclopedia.pub
Radical-Mediated Contraction: Ring contractions can also occur via radical intermediates, which can be generated using reagents like samarium(II) iodide or photochemically. illinois.edu
Flow Chemistry Applications in Continuous Synthesis
The industrial synthesis of esters like this compound is increasingly benefiting from the adoption of continuous flow chemistry. This modern synthetic approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reaction control, and greater potential for automation and scalability. nih.govresearchgate.net Research into the continuous synthesis of various acetate esters provides a strong foundation for the development of efficient processes for producing this compound.
Methodologies for continuous esterification, which are directly applicable to the synthesis of this compound from cyclooctanol and an acetylating agent, often employ either chemical or enzymatic catalysis in specialized flow reactors. nih.govpressbooks.pub
Chemical Catalysis in Flow Reactors
Acid-catalyzed esterification is a common method for producing acetate esters. pressbooks.pub In a continuous flow setup, the alcohol and carboxylic acid are pumped through a heated reactor, often a tube or coil, in the presence of a catalyst. The use of membrane reactors, which can selectively remove water as a byproduct, has been shown to shift the reaction equilibrium and drive the conversion to near completion. aiche.orgmdpi.com For instance, studies on the esterification of acetic acid with ethanol (B145695) in a flow-type membrane reactor have demonstrated the ability to surpass equilibrium conversion, achieving yields as high as 89.0%. mdpi.com Another design consideration is the type of flow reactor, with plug flow reactors (PFR) often showing better energy efficiency compared to continuous stirred tank reactors (CSTR) for esterification processes. researchgate.netmdpi.com
Research on the synthesis of various fragrance-related acetate esters using flow chemistry highlights the general applicability of these methods. Key parameters such as temperature, residence time, and catalyst concentration are optimized to maximize throughput and yield. In one study, the continuous flow synthesis of various biowax esters from long-chain alcohols and fatty acids was achieved with remarkable efficiency, reducing reaction times from 12 hours in batch to just 30 minutes in flow. acs.org
| Reactants | Catalyst | Temp. (°C) | Residence Time | Conversion (%) |
| Heptadecanoic acid, Octadecanol | CH₃SO₃H | 55 | 30 min | 92 |
| Heptadecanoic acid, Docosanol | CH₃SO₃H | 55 | 30 min | 90 |
| Stearic Acid, 1,4-Butanediol | CH₃SO₃H | 55 | 30 min | 67 |
| Myristic Acid, Myristyl Alcohol | CH₃SO₃H | 55 | 30 min | 89 |
| Table 1: Research findings for the continuous flow synthesis of various wax esters, demonstrating the efficiency of the flow process. The data shows high conversion rates at moderate temperatures and significantly reduced reaction times, applicable to the synthesis of similar esters like this compound. acs.org |
Biocatalytic Flow Synthesis
An increasingly popular and sustainable approach involves the use of immobilized enzymes as catalysts. Lipases, in particular, are highly effective for esterification reactions. In a biocatalytic flow process, a solution of the alcohol and acyl donor is passed through a packed-bed reactor containing the immobilized enzyme. researchgate.netvapourtec.com This method offers high selectivity and operates under milder conditions than chemical catalysis.
The synthesis of "woody acetate" (4-(tert-butyl)cyclohexyl acetate), a close structural analogue of this compound, has been successfully demonstrated using a continuous-flow biocatalytic process. researchgate.netvapourtec.com In this process, the corresponding alcohol was acetylated using an immobilized lipase (Candida antarctica lipase A, CALA) in a packed-bed reactor. researchgate.netvapourtec.commdpi.com This enzymatic approach is noted for producing high-purity products. researchgate.netvapourtec.com The successful application to a substituted cyclohexyl acetate strongly suggests its viability for the synthesis of this compound.
| Ester Product | Biocatalyst | Key Conditions | Result |
| cis-Woody Acetate | Candida antarctica lipase A (CALA) | Packed-bed reactor, vinyl acetate as acyl donor | High-purity cis-isomer successfully synthesized. researchgate.netvapourtec.commdpi.com |
| (R)-δ-decalactone | Ene-reductase (OYE3) | Packed-bed flow bioreactor, cofactor regeneration | >99% bioconversion of massoia lactone. researchgate.net |
| Terpene Acetates | Candida antarctica lipase B (CaLB) | Cross-linked enzyme-adhered nanoparticles (CLEANs) | Process intensification for fruit flavors and aromas. frontiersin.org |
| Table 2: Examples of biocatalytic continuous flow synthesis for fragrance and flavor esters, including a key structural analogue of this compound. These findings underscore the potential of enzymatic methods for clean and selective production. researchgate.netvapourtec.commdpi.comresearchgate.netfrontiersin.org |
The collected research demonstrates that robust and efficient continuous flow methodologies, utilizing both chemical and enzymatic catalysts, are well-established for the synthesis of acetate esters. These advanced methods are directly translatable to the large-scale, sustainable production of this compound.
Elucidation of Reaction Mechanisms and Kinetics
Theoretical and Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. unipd.it By modeling molecular structures and their interactions, researchers can predict reaction feasibility, pathways, and selectivity before undertaking extensive laboratory work. These methods are grounded in quantum mechanics and classical mechanics to simulate chemical processes with increasing accuracy. unipd.it
Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles
For a reaction involving cyclooctyl acetate (B1210297), such as its hydrolysis, DFT calculations could model the step-by-step mechanism. For instance, in the acid-catalyzed hydrolysis of an ester, DFT can be used to calculate the energy profile for the protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer steps, and the final elimination of the alcohol. masterorganicchemistry.comresearchgate.net Studies on similar ester systems, like phenyl acetate and vinyl acetate, have successfully used DFT to distinguish between different possible mechanisms, such as stepwise versus concerted pathways, by comparing the activation barriers of the respective transition states. researchgate.netresearchgate.net The B3LYP functional combined with a basis set like 6-31G(d,p) is a common level of theory for such investigations, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net
Molecular Dynamics Simulations of Intermediates and Transition States
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the stability of reaction intermediates. rsc.orgresearchgate.net
In the context of cyclooctyl acetate reactions, MD simulations could be employed to understand the conformational dynamics of the cyclooctyl ring in a transition state or the role of solvent molecules in stabilizing a charged intermediate. For example, simulations of ester hydrolysis can reveal how water molecules orient themselves to participate in the reaction, either as a nucleophile or as part of a proton-relay network. researchgate.net While direct MD simulations of the bond-breaking and bond-forming events of a full reaction are computationally expensive, they are invaluable for sampling the conformational space of reactants and intermediates, which can then be used as starting points for higher-level quantum mechanical calculations. rsc.org
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, including but not limited to DFT, provide fundamental insights into the electronic properties that govern a molecule's reactivity. aspbs.commdpi.com Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect. The energy and shape of these orbitals indicate where a molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO). nanobioletters.com
For this compound, the LUMO would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO would be associated with the lone pairs of the oxygen atoms. Furthermore, calculating the molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nanobioletters.com These descriptors help rationalize and predict the molecule's behavior in various chemical environments. rsc.org
Computational Analysis of Stereocontrol and Regioselectivity
Many chemical reactions can yield multiple products, and computational analysis is crucial for understanding and predicting the observed selectivity. numberanalytics.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. stanford.edu
Computational models can predict selectivity by comparing the activation energies of the different transition states leading to the various possible products. researchgate.net The pathway with the lowest energy barrier is the one that is kinetically favored. acs.org For reactions involving a substrate like this compound, such as an enzyme-catalyzed modification or an addition reaction to the cyclooctyl ring, computational analysis could explain the observed stereocontrol. By modeling the interactions between the substrate and the catalyst (e.g., an enzyme active site), researchers can identify the specific steric and electronic interactions that stabilize one transition state over another, thus dictating the stereochemical outcome. nih.govmdpi.com
| Computational Method | Primary Application | Information Gained for this compound Reactions | Relevant Analogue Studies |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and energies | Reaction energy profiles, activation barriers, transition state geometries | Phenyl acetate pyrolysis researchgate.net, Cyclohexenone cycloaddition researchgate.net |
| Molecular Dynamics (MD) | Simulating atomic and molecular motion | Conformational dynamics, solvent effects, stability of intermediates | Acetate-cation binding rsc.org, Methyl formate (B1220265) hydrolysis researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | Analyzing HOMO-LUMO interactions | Identification of nucleophilic and electrophilic sites | Flavonoid reactivity nanobioletters.com |
| Transition State Analysis | Comparing energies of competing pathways | Prediction of regioselectivity and stereoselectivity | Cycloadditions stanford.eduresearchgate.net, Cyclopropanation nih.gov |
Experimental Mechanistic Investigations
While computational methods provide powerful predictions, experimental studies are essential to validate these theoretical models and provide definitive evidence for a proposed reaction mechanism.
Kinetic Isotope Effect Studies
The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of transition states. wikipedia.org It is measured by comparing the rate of a reaction using a reactant with a naturally abundant isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a reactant that has been isotopically labeled (e.g., deuterium (B1214612), ²H or D). wikipedia.org
A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov A smaller secondary KIE (kH/kD ≈ 1) may be observed if the isotopic substitution is at a position that is not directly involved in bond breaking but experiences a change in its environment or hybridization during the rate-limiting step. wikipedia.org
For example, to investigate the mechanism of a base-promoted elimination reaction of this compound, one could synthesize this compound with deuterium atoms at the carbon atoms adjacent to the acetate group. If a large primary KIE is observed, it would provide strong evidence that the C-H bond cleavage at that position is part of the rate-determining step, consistent with an E2 mechanism. If no significant KIE is observed (kH/kD ≈ 1), it might suggest a mechanism where C-H bond cleavage is not rate-limiting, such as in an E1 mechanism where the departure of the leaving group is the slow step. Such studies have been instrumental in elucidating mechanisms for a wide range of reactions, from solvolysis to enzyme-catalyzed oxidations. nih.govacs.orgcdnsciencepub.comresearchgate.net
| Isotopic Labeling Position | Observed kH/kD Value | Mechanistic Interpretation |
|---|---|---|
| C-H bond adjacent to the ester group | ~ 1.0 | C-H bond cleavage is not involved in the rate-determining step (suggests E1 mechanism). |
| C-H bond adjacent to the ester group | > 2.0 | C-H bond is broken in the rate-determining step (suggests E2 mechanism). |
| Non-reacting C-H bond | 0.8 - 1.2 | Secondary KIE; indicates a change in hybridization or steric environment at this position in the transition state. |
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient species formed during a reaction are crucial for elucidating the mechanistic pathway. nih.gov In reactions involving this compound, various intermediates can be postulated and, in some cases, detected using advanced analytical techniques.
In situ characterization techniques are paramount for observing these fleeting species. rsc.org Methods like infrared (IR) spectroscopy, including advanced applications such as Sum Frequency Generation and Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRAS), can provide information about the concentration and identity of surface-adsorbed species during a reaction. rsc.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for detecting surface species and reaction intermediates. rsc.org For solution-phase reactions, exchange NMR spectroscopy has proven effective in characterizing rapidly equilibrating intermediates, such as glycosyl triflates and dioxolanium ions, which might be analogous to intermediates in certain this compound reactions. nih.gov
While direct experimental evidence for specific this compound reaction intermediates is often challenging to obtain due to their inherent instability, computational studies using methods like Density Functional Theory (DFT) can be employed to model reaction pathways and predict the structures and energies of intermediates and transition states. researchgate.net For instance, in carbene transfer reactions, which can be analogous to certain transformations of this compound derivatives, iron porphyrin carbenes have been identified as key reactive intermediates. researchgate.net
Investigation of Solvent Effects and Reaction Parameter Influence
The solvent in which a reaction is conducted is not merely an inert medium but can actively participate in and influence the reaction's course and rate. numberanalytics.com Solvent effects can be categorized as non-specific (e.g., related to polarity and dielectric constant) and specific (e.g., hydrogen bonding). numberanalytics.comchemrxiv.org The choice of solvent can impact the stability of reactants, transition states, and intermediates, thereby altering reaction rates and even the mechanistic pathway. numberanalytics.comchemrxiv.org
The influence of solvent polarity is a significant factor. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. numberanalytics.com For example, in palladium-catalyzed cross-coupling reactions, the polarity of the solvent can affect the distribution of palladium acetate forms (trimer vs. monomer), which in turn influences the catalytic activity. whiterose.ac.uk A linear relationship between the change in reaction rate and solvent variation has been observed for certain reaction types. cdnsciencepub.com
Other reaction parameters that significantly influence the outcome of reactions involving this compound include:
Temperature: Temperature affects reaction rates, with higher temperatures generally leading to faster reactions. It can also influence the selectivity of a reaction by providing the necessary activation energy for alternative pathways.
Catalysts: Catalysts can alter the reaction mechanism by providing a lower-energy pathway, thereby increasing the reaction rate. tutorchase.com For instance, in palladium-catalyzed reactions, the nature of the ancillary ligands and the presence of a base can dramatically affect the formation of the active catalytic species. whiterose.ac.uk
Concentration of Reactants: The rate of a reaction is often dependent on the concentration of the reactants, as described by the rate law. numberanalytics.com
Table 1: Influence of Reaction Parameters on Chemical Reactions
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Solvent Polarity | Can stabilize charged intermediates and transition states, affecting reaction rate and selectivity. numberanalytics.com | In palladium-catalyzed cross-coupling, polar solvents like DMF can favor the monomeric form of palladium acetate, enhancing catalytic activity. whiterose.ac.uk |
| Temperature | Affects reaction rate (Arrhenius equation) and can influence product distribution by overcoming activation barriers for different pathways. | Thermal rearrangements often require specific high temperatures to proceed. wikipedia.org |
| Catalyst | Provides an alternative reaction pathway with lower activation energy, increasing the reaction rate without being consumed. tutorchase.com | Acid or base catalysis is common in the transformation of esters. orgosolver.com |
| Reactant Concentration | Influences the reaction rate according to the reaction's rate law. numberanalytics.com | The rate of esterification is dependent on the concentrations of the alcohol and carboxylic acid (or its derivative). |
Ring-Opening and Rearrangement Mechanisms of this compound Derivatives
The strained eight-membered ring of this compound and its derivatives makes them susceptible to various ring-opening and rearrangement reactions, often leading to the formation of new cyclic or acyclic structures.
Oxidative Radical Pathways and Cleavage Reactions
Oxidative radical reactions provide a powerful method for the transformation of cyclic compounds. beilstein-journals.org For derivatives of this compound, these pathways can be initiated by the formation of a radical species, which can then undergo ring-opening. For instance, in analogous systems like cyclopropane (B1198618) derivatives, a radical can add to a double bond, creating a cyclopropyl-substituted carbon radical that readily undergoes ring-opening to an alkyl radical. beilstein-journals.orgbeilstein-journals.org This subsequent radical can then participate in further reactions, such as cyclization or oxidation. beilstein-journals.org
Oxidative cleavage of C-C bonds is a key transformation in organic synthesis. mdpi.com These reactions can proceed through various mechanisms, including the formation of hydroperoxide intermediates followed by homolytic or heterolytic cleavage. researchgate.net In some enzymatic systems, C-C bond cleavage is achieved through oxidation that generates unstable intermediates which then rearrange or collapse. nih.gov For example, the oxidation of ketones can proceed via an α-oxy radical or an α-diketone intermediate, leading to cleavage of the C(CO)-C bond. researchgate.net
Acid-Catalyzed and Base-Catalyzed Transformations
Both acids and bases can effectively catalyze the transformation of esters like this compound. orgosolver.com
Acid-Catalyzed Reactions: In the presence of an acid, the carbonyl oxygen of the acetate group can be protonated, which increases the electrophilicity of the carbonyl carbon. orgosolver.com This facilitates nucleophilic attack, for example, by water in hydrolysis, leading to the formation of cyclooctanol (B1193912) and acetic acid. Acid catalysis can also promote transannular hydride shifts within the cyclooctyl ring, a common feature in the chemistry of medium-sized rings. amazonaws.com The extent of such rearrangements can be influenced by the nucleophilicity of the acid and the ionizing power of the medium. amazonaws.com
Base-Catalyzed Reactions: Base-catalyzed hydrolysis (saponification) of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is a common and efficient method for cleaving the ester bond to yield cyclooctanol and an acetate salt. amazonaws.com Bases can also catalyze other transformations, such as protodeboronation in related organoboron compounds under Suzuki-Miyaura coupling conditions, which highlights the role of bases in various catalytic cycles. rsc.org
Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Mechanism | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. orgosolver.com | Nucleophilic attack of hydroxide ion on the carbonyl carbon. amazonaws.com |
| Intermediate | Protonated ester | Tetrahedral alkoxide intermediate |
| Reversibility | Reversible | Essentially irreversible due to deprotonation of the resulting carboxylic acid. |
| Side Reactions | Can lead to transannular rearrangements. amazonaws.com | Generally cleaner for simple hydrolysis. |
Thermal Rearrangements
Heating this compound and its derivatives can induce thermal rearrangements. Pyrolysis of acetates is a known method for introducing unsaturation. In small ring systems, thermal acetate pyrolysis can be accompanied by novel rearrangements. rsc.orgcapes.gov.br For instance, the pyrolysis of certain cyclopropyl (B3062369) acetates leads to ring-opening and the formation of cyclopentene (B43876) derivatives, a reaction analogous to the vinylcyclopropane (B126155) rearrangement. wikipedia.orgrsc.org While specific studies on the thermal rearrangement of this compound itself are not extensively detailed in the provided context, it is plausible that at high temperatures, elimination of acetic acid to form cyclooctene (B146475) would be a primary pathway. More complex rearrangements could also occur, potentially involving transannular reactions, depending on the substitution pattern of the cyclooctyl ring. Thermal rearrangements of cyclopropyl ketones to homoallylic ketones have been observed, suggesting that the presence of a carbonyl group can direct the outcome of thermally induced ring-opening. marshall.edu
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of cyclooctyl acetate (B1210297), offering unparalleled insight into its molecular framework. helmholtz.de
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within cyclooctyl acetate. In ¹H NMR spectra of this compound, the methine proton (H1) attached to the ester group typically appears as a multiplet around 4.90 ppm. The protons of the acetate methyl group present as a sharp singlet at approximately 1.99 ppm, while the fourteen methylene (B1212753) protons of the cyclooctyl ring produce a complex series of multiplets between 1.42 and 1.83 ppm. rsc.org
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between these atoms. science.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton (H1) and the adjacent methylene protons on the cyclooctyl ring, as well as between neighboring methylene protons within the ring, helping to trace the carbon backbone. rsc.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum of this compound would link the ¹H signal of the H1 methine proton to its corresponding ¹³C signal and each set of methylene protons to their respective carbon signals. rsc.orgnih.gov
A combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 (Methine) | ~4.90 (m) | ~75.3 |
| CH₂ (Cyclooctyl) | ~1.42-1.83 (m) | ~21.0-33.3 |
| CH₃ (Acetate) | ~1.99 (s) | ~21.0 |
| C=O (Carbonyl) | - | ~170.3 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. rsc.orgrsc.org
While this compound itself is achiral, its derivatives or its presence in a chiral environment can lead to stereochemical complexities that can be investigated by NMR. Chiral NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, are employed to differentiate between enantiomers of chiral molecules. wordpress.com If this compound were part of a larger chiral molecular assembly, these methods could help in determining the absolute stereochemistry. helmholtz.deresearchgate.net
The presence of a chiral center can induce magnetic non-equivalence in otherwise equivalent protons (diastereotopicity), leading to distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com For instance, if a substituent on the cyclooctyl ring created a chiral center, the methylene protons adjacent to this center would become diastereotopic and exhibit separate, more complex splitting patterns. Anisotropy effects, where different spatial arrangements of atoms lead to variations in induced magnetic fields, are fundamental to these observations and are key in interpreting the resulting spectra to elucidate the three-dimensional structure. wordpress.com
1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) for Assignment and Connectivity
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable structural information. In the analysis of this compound, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). nih.govacs.org Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. A characteristic fragment in the mass spectrum of this compound would correspond to the loss of acetic acid (60 Da) from the parent ion. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 82, and 110 for this compound. nih.gov Analysis of these fragment ions helps to piece together the molecular structure. ajgreenchem.com
Table 2: Major Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |
| 110 | [C₈H₁₄]⁺ (Loss of acetic acid) |
| 82 | [C₆H₁₀]⁺ |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Data sourced from NIST Mass Spectrometry Data Center. nih.gov
To analyze this compound within complex matrices, mass spectrometry is often coupled with chromatographic separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov The sample is first separated based on boiling point and polarity by the gas chromatograph, and then each separated component is introduced into the mass spectrometer for detection and identification. coresta.org GC-MS has been used to identify this compound and its metabolites in various samples. rsc.org The retention time (RT) in the GC provides an additional layer of identification alongside the mass spectrum. For example, in one study, this compound had a retention time of 6.5 minutes. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a broader range of compounds, including those that are less volatile or thermally labile. sciex.comnih.gov The sample is separated by liquid chromatography before entering the mass spectrometer. researchgate.netacs.org While GC-MS is more common for a simple ester like this compound, LC-MS/MS methods can be developed for its quantification in complex biological or environmental samples, often involving derivatization to enhance ionization efficiency. epa.gov
These coupled techniques provide the high sensitivity and selectivity required for detecting and quantifying this compound in diverse and complex mixtures. rsc.orgsciex.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental in elucidating the structural features of molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about its functional groups and electronic properties.
Vibrational Analysis and Functional Group Identification by FTIR
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. amazonaws.com
The primary functional group is the ester, which gives rise to two prominent and characteristic absorptions:
C=O Stretching: A strong and sharp absorption band is expected in the region of 1750–1735 cm⁻¹. This band is due to the stretching vibration of the carbonyl group and is a definitive indicator of the ester functionality.
C-O Stretching: The ester group also exhibits C-O stretching vibrations. These typically appear as two distinct bands in the "fingerprint region" (1300–1000 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the O=C-O-R linkage. redalyc.org
The cyclooctyl and methyl portions of the molecule produce characteristic alkane signals:
C-H Stretching: Absorptions in the 3000–2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the cyclooctyl ring and the methyl group.
C-H Bending: Vibrations corresponding to the bending or deformation of C-H bonds are typically observed around 1465 cm⁻¹ (for -CH₂- scissoring) and 1375 cm⁻¹ (for -CH₃ symmetric bending).
The region between 1200 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, where the combination of bending and stretching vibrations is unique to the molecule, allowing for its definitive identification when compared against a reference spectrum. redalyc.org
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkane (Cyclooctyl, Methyl) | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong, Sharp |
| C-H Bend (Scissoring/Symmetric) | Alkane (Cyclooctyl, Methyl) | 1375 - 1465 | Variable |
| C-O Stretch (Asymmetric & Symmetric) | Ester Linkage | 1000 - 1300 | Strong |
Electronic Transitions and Conjugation Analysis by UV-Vis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. shu.ac.uk The utility of this technique is most pronounced for molecules containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk
For this compound, the only chromophore is the carbonyl group (C=O) of the ester. Since the molecule is saturated and lacks conjugated π-systems, it does not absorb light in the visible region of the spectrum (400-800 nm) and is therefore colorless. uzh.ch
The electronic transitions available in this compound are:
n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from one of the oxygen atoms to the anti-bonding π* orbital of the carbonyl group. cutm.ac.in For saturated esters, this is a low-probability ("forbidden") transition, resulting in a weak absorption band (low molar absorptivity) typically located in the 205–215 nm range. shu.ac.ukcutm.ac.in
σ → σ* Transition: The excitation of electrons from σ-bonding orbitals requires very high energy. williams.edu These transitions occur at wavelengths below what is experimentally accessible with standard UV-Vis spectrophotometers (typically <190 nm). williams.edu
Due to the absence of any conjugated double bonds, there are no low-energy π → π* transitions, which are characteristic of conjugated systems and absorb strongly at longer wavelengths. cutm.ac.in
Table 2: Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| n → π* | Non-bonding (O) → Anti-bonding (C=O) | ~205 - 215 nm | Low |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of molecules.
Crystal Structure Determination and Conformational Analysis
To date, a single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation are not available. Obtaining such data would require growing a suitable single crystal of the compound, a process that can be challenging. wikipedia.org If a structure were determined, it would reveal the preferred conformation of the flexible eight-membered cyclooctyl ring in the solid state.
Intermolecular Interactions and Packing Arrangements
Although an experimental crystal structure is unavailable, the types of intermolecular forces that would govern the packing of this compound molecules in a crystal lattice can be predicted based on its molecular structure. mdpi.com The forces present are primarily van der Waals forces. msu.edu
Dipole-Dipole Interactions: The ester group possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. These dipoles would lead to attractive dipole-dipole interactions, where the partially positive end of one molecule aligns with the partially negative end of a neighboring molecule. msu.eduatlanticoer-relatlantique.ca
The crystal packing would be a balance between these forces, aiming to maximize attractive interactions and achieve the most stable, densely packed arrangement. mdpi.com
Advanced Chromatographic Methods for Separation and Quantification
Chromatography encompasses a suite of powerful techniques for separating, identifying, and quantifying components within a mixture. e3s-conferences.org For a moderately volatile and semi-polar compound like this compound, both gas and liquid chromatography are highly effective.
Gas Chromatography (GC) is well-suited for analyzing volatile compounds. This compound can be separated from other components and identified using its retention index (a measure of where it elutes relative to a series of n-alkane standards). The NIST Chemistry WebBook reports experimentally determined Kovats retention indices for this compound on different types of GC columns. nist.govnih.gov
Table 3: Kovats Retention Indices for this compound in Gas Chromatography
| Column Type | Retention Index |
| Standard Non-polar | 1280 |
| Semi-standard Non-polar | 1279, 1280 |
| Standard Polar | 1645 |
| Source: NIST Mass Spectrometry Data Center nih.gov |
High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for less volatile compounds or as part of a preparative separation scheme. cpur.in A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method is scalable and can be used for isolating impurities. sielc.com
Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity. sielc.com
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com
MS-Compatibility: For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid can be substituted with formic acid. sielc.com
Quantification of this compound in various samples can be achieved with high sensitivity and precision using these chromatographic methods, especially when coupled with mass spectrometry (GC-MS or LC-MS). nih.govnih.gov These hyphenated techniques allow for the accurate determination of concentration, often using an internal standard to ensure reproducibility. nih.gov
Gas Chromatography (GC) with High-Resolution Detection
Gas chromatography (GC) is a fundamental technique for the separation and analysis of volatile compounds like this compound. sigmaaldrich.com When coupled with high-resolution mass spectrometry (HRMS), it becomes a powerful tool for the identification and structural elucidation of unknown substances. nih.gov This combination offers enhanced separation capabilities and accurate mass measurements, which are crucial for distinguishing between compounds with similar properties. nih.govresearchgate.net
In the analysis of this compound, GC-MS plays a significant role. For instance, pyrolysis of this compound has been shown to yield cis-cyclooctene as the sole hydrocarbon product, a finding confirmed by gas chromatography. lookchem.com Furthermore, GC-MS has been employed to analyze the products of biocatalytic reactions involving this compound. In one study, the turnover of this compound by the enzyme CYP101B1 was analyzed, identifying the substrate and its hydroxylated product, trans-5-hydroxythis compound, based on their retention times. rsc.org
The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its gas chromatography retention indices on different types of columns. This data is essential for the identification of this compound in various samples. nist.gov
Table 1: GC Retention Indices for this compound nist.gov
| Column Type | Temperature Program | Retention Index |
| Standard non-polar | Isothermal | 1280 |
| Semi-standard non-polar | Custom ramp | 1279 |
| Standard polar | Custom program | 1645 |
This table presents the Kovats retention indices for this compound on different GC columns, which are crucial for its identification in complex mixtures.
High-resolution GC is particularly valuable when dealing with complex environmental or biological samples where numerous compounds may be present. The increased resolving power of techniques like comprehensive two-dimensional gas chromatography (GC×GC) allows for the separation of co-eluting compounds that would otherwise be difficult to distinguish with conventional GC-MS. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. researchgate.net It is particularly valuable for determining the purity of a substance and for separating enantiomers to establish enantiomeric excess. researchgate.netheraldopenaccess.us
For the analysis of this compound, reverse-phase (RP) HPLC methods have been developed. One such method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN) and water. sielc.com This method can be adapted for mass spectrometry (MS) detection by replacing phosphoric acid with formic acid in the mobile phase. sielc.com The scalability of this HPLC method makes it suitable for both analytical and preparative separations, including the isolation of impurities. sielc.com
The determination of enantiomeric excess is a critical application of HPLC, especially for chiral compounds. heraldopenaccess.us While direct chiral separation of this compound via HPLC is not extensively documented in the provided results, the principles of chiral chromatography are well-established. Chiral stationary phases (CSPs) are employed to differentiate between enantiomers, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most commonly used and effective for a wide range of chiral compounds. nih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation. researchgate.net
Table 2: HPLC Method for this compound Analysis sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water |
| Additive for MS | Formic Acid |
| Application | Purity analysis, impurity isolation |
This table outlines a reverse-phase HPLC method for the analysis of this compound, highlighting its utility in purity assessment.
The development of enantioselective HPLC methods often involves screening various CSPs and optimizing mobile phase conditions, including the type and percentage of organic modifier, to achieve baseline separation of the enantiomers. researchgate.net
Advanced Extraction Techniques for Complex Chemical Matrices
The analysis of this compound within complex matrices, such as those found in biological or environmental samples, often requires sophisticated extraction techniques to isolate the target analyte from interfering substances. numberanalytics.com The choice of extraction method is critical as it can significantly impact the efficiency and accuracy of the subsequent analysis. mdpi.com
Traditional methods like liquid-liquid extraction (LLE) and solid-liquid extraction (SLE) are widely used due to their simplicity. organomation.commdpi.com However, for more challenging matrices, advanced techniques are often necessary to improve extraction efficiency, reduce solvent consumption, and minimize the degradation of thermally sensitive compounds. numberanalytics.comuma.pt
Modern extraction techniques that can be applied to the isolation of this compound and similar compounds include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. numberanalytics.comarcjournals.org It is particularly effective for extracting compounds from solid matrices. numberanalytics.com
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing the penetration of the solvent into the sample matrix and improving extraction efficiency. organomation.com
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. organomation.comarcjournals.org By manipulating pressure and temperature, the solvating power of the fluid can be tuned to selectively extract target compounds. organomation.com
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to maintain the solvent in its liquid state, which increases extraction efficiency and reduces extraction time and solvent volume. mdpi.com
The selection of the appropriate solvent is a crucial factor in any extraction process. For this compound, which is an ester, solvents like ethyl acetate are commonly used. rsc.orgresearchgate.net The synthesis of this compound itself involves purification steps that utilize extraction, for example, washing with a sodium bicarbonate solution and subsequent isolation of the organic layer. rsc.org In more complex procedures, purification may involve extraction with an alkyl acetate followed by crystallization. google.com
Hyphenated techniques, which combine an extraction method with a subsequent analytical technique like solid-phase extraction (SPE) or liquid chromatography (LC), can further enhance selectivity and sensitivity. numberanalytics.com For instance, MAE can be coupled with SPE (MAE-SPE) to provide a cleaner extract prior to chromatographic analysis. numberanalytics.com
Derivatives, Analogues, and Structural Modification Research
Synthesis of Substituted Cyclooctyl Acetate (B1210297) Analogues
The synthesis of substituted cyclooctyl acetate analogues is a focal point of research, aiming to create novel compounds with tailored properties. A notable approach involves the reaction of 10-(4-substitutedbenzylidene)bicyclo[6.2.0]decan-9-ones with 2-aminothiophenol (B119425) in the presence of p-toluenesulfonic acid (p-TsOH) to yield 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazole derivatives. researchgate.net This method provides a pathway to introduce complex styryl and benzothiazole (B30560) functionalities onto the cyclooctyl ring system.
Another strategy focuses on the functionalization of trans-cyclooctene (B1233481) (TCO), a strained alkene that can be derived from cyclooctane (B165968) precursors. The activation of exo- and endo-diastereomers with N-iodosuccinimide (NIS) in the presence of sodium acetate and acetic acid generates an acetylated iodohydrin. nih.gov Subsequent dehydroiodination leads to a difunctionalized cis-cyclooctene, which can be photoisomerized to the corresponding TCO derivative, providing access to both axial and equatorial isomers of substituted cyclooctyl systems. nih.gov
Furthermore, the synthesis of analogues is not limited to direct substitution on the cyclooctyl ring. For instance, research on sempervirine (B1196200) analogues has led to the replacement of its E-ring with a cyclooctyl ring, achieved through a multi-step synthesis. nih.gov This highlights the versatility of incorporating the cyclooctyl moiety as a building block in larger, more complex molecules.
The following table summarizes key synthetic methods for substituted cyclooctyl analogues:
| Starting Material | Reagents | Product | Reference |
| 10-(4-substitutedbenzylidene)bicyclo[6.2.0]decan-9-ones | 2-aminothiophenol, p-TsOH | 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazoles | researchgate.net |
| exo/endo-cyclooctene diastereomers | NIS, NaOAc, AcOH | Acetylated iodohydrin | nih.gov |
| Acetylated iodohydrin | Base | Difunctionalized cis-cyclooctene | nih.gov |
| Difunctionalized cis-cyclooctene | Light (photoisomerization) | Difunctionalized trans-cyclooctene | nih.gov |
Chiral Cyclooctyl Scaffolds and Stereoisomer Synthesis
The development of chiral cyclooctyl scaffolds and the stereoselective synthesis of their derivatives are crucial for applications in asymmetric catalysis and medicinal chemistry. Chiral scaffolds are molecular frameworks that possess stereogenic centers, providing a basis for the synthesis of enantiomerically pure compounds. researchgate.netsnnu.edu.cn
One approach to creating chiral cyclooctyl systems involves the diastereoselective synthesis of trans-cyclooctenes (TCOs). By utilizing nucleophilic addition to trans-cyclooct-4-enone in a stereocontrolled manner, researchers can address the challenge of low stereoselectivity often encountered during TCO synthesis. nih.gov This method allows for the preparation of specific diastereomers, which is essential for studying their unique properties and applications.
The synthesis of all eight stereoisomers of α-tocopheryl acetate, a molecule containing a chromane (B1220400) ring and a phytyl tail, showcases the importance of controlling stereochemistry. future4200.com While not a direct this compound, the principles of synthesizing multiple stereoisomers are transferable. This process relies on the availability of key chiral side-chain intermediates and enantiomerically pure chroman components. future4200.com The various stereoisomers are then assembled through coupling reactions, highlighting the necessity of having access to a diverse pool of chiral building blocks. future4200.com
Biocatalysis offers another powerful tool for stereoselective synthesis. For example, alcohol dehydrogenases (ADHs) have been successfully used for the stereoselective reduction of 4-alkylcyclohexanones to produce the corresponding cis-4-alkylcyclohexanols. researchgate.net This enzymatic approach can achieve high conversions and diastereoisomeric excess. Subsequent enzymatic acetylation, for instance using Candida antarctica lipase (B570770) A (CALA), can then be used to form the desired cis-ester. researchgate.net These biocatalytic methods could potentially be adapted for the synthesis of chiral this compound stereoisomers.
The following table outlines strategies for synthesizing chiral cyclooctyl scaffolds and their stereoisomers:
| Method | Key Feature | Example Application | Reference |
| Diastereoselective Nucleophilic Addition | Stereocontrolled addition to trans-cyclooct-4-enone | Synthesis of specific TCO diastereomers | nih.gov |
| Stereospecific Coupling of Chiral Building Blocks | Assembly of enantiomerically pure fragments | Total synthesis of all α-tocopheryl acetate stereoisomers | future4200.com |
| Biocatalytic Reduction and Acetylation | Use of enzymes for stereoselective transformations | Synthesis of cis-4-(tert-butyl)cyclohexyl acetate | researchgate.net |
Incorporation of this compound Moiety into Complex Molecular Architectures
One example is the synthesis of sempervirine analogues where the E-ring of the natural product is replaced by a cyclooctyl ring. nih.gov This modification demonstrates the feasibility of substituting parts of a complex scaffold with a cyclooctyl unit, potentially altering the molecule's properties. The synthesis was achieved in six steps, indicating a viable, albeit complex, synthetic pathway. nih.gov
In another instance, research into inhibitors of carbonic anhydrase I (CAI) has explored the use of a cyclooctyl group. biorxiv.org While the specific molecule was not this compound itself, the study of a pre-vinylsulfone covalent inhibitor with a cyclooctyl modification highlights the role of this ring system in the design of targeted inhibitors. The cyclooctyl group can influence the binding and reactivity of the inhibitor within the protein's active site. biorxiv.org
The versatility of the cyclooctyl ring is further demonstrated in the synthesis of 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazole derivatives. researchgate.net Here, the cyclooctyl ring acts as a central scaffold connecting a substituted styryl group and a benzothiazole moiety, creating a complex, multi-component molecule with potential biological activity.
The following table provides examples of complex molecules incorporating a cyclooctyl moiety:
| Complex Molecule Type | Role of Cyclooctyl Moiety | Synthetic Strategy | Reference |
| Sempervirine Analogue | E-ring replacement | Six-step synthesis featuring an inverse electron demand Diels-Alder reaction | nih.gov |
| Carbonic Anhydrase Inhibitor | Modifying group | Covalent modification of the protein | biorxiv.org |
| Benzothiazole Derivative | Central scaffold | Reaction of a bicyclo[6.2.0]decan-9-one derivative with 2-aminothiophenol | researchgate.net |
Structure-Reactivity Relationship Studies of Modified Cyclooctyl Esters
Understanding the relationship between the structure of modified cyclooctyl esters and their reactivity is fundamental to designing molecules with specific functions. Esters, in general, are a versatile functional group whose reactivity can be tuned by altering the structure of the alcohol and carboxylic acid components. numberanalytics.com
The reactivity of esters is influenced by steric and electronic factors. For example, the hydrolysis of esters, a common reaction, can be catalyzed by either acid or base. libretexts.org The rate of this reaction can be affected by the steric hindrance around the carbonyl group. In the context of this compound, modifications to the cyclooctyl ring or the acetate group would be expected to alter the rate of hydrolysis and other reactions.
Studies on esterase-ester pairs have shown that the structure of the ester moiety is critical for selective enzymatic hydrolysis. pnas.org By designing esters with specific structural features, it is possible to achieve targeted delivery of small molecules to cells expressing a complementary esterase. For instance, an α-cyclopropyl ester moiety was identified as a substrate for pig liver esterase (PLE), allowing for cell-specific unmasking of molecules. pnas.org This principle could be applied to cyclooctyl esters, where modifications to the cyclooctyl ring could be used to control their recognition and cleavage by specific enzymes.
The following table summarizes key aspects of structure-reactivity relationships in esters:
| Structural Feature | Influence on Reactivity | Example | Reference |
| Steric Hindrance | Affects rate of nucleophilic attack at the carbonyl carbon | Slower hydrolysis of bulkier esters | libretexts.org |
| Electronic Effects | Alters the electrophilicity of the carbonyl carbon | Electron-withdrawing groups can increase reactivity | numberanalytics.com |
| Specific Ester Moieties | Allows for selective enzymatic cleavage | α-cyclopropyl ester for targeted delivery by PLE | pnas.org |
| Incorporation into Larger Scaffolds | Can modify the reactivity of other functional groups | Cyclooctyl ring influencing the properties of a polycyclic system | nih.gov |
Applications of Cyclooctyl Acetate in Advanced Materials and Chemical Processes
Role as Chemical Building Blocks and Synthons in Organic Synthesis
Cyclooctyl acetate (B1210297) is recognized as a chemical building block in organic synthesis. Current time information in Bangalore, IN. It functions as a stable, commercially available starting material that provides a cyclooctyl moiety for the construction of more complex molecules. lookchem.comsigmaaldrich.comsigmaaldrich.com Its primary role as a synthon is often associated with its function as a protected version of cyclooctanol (B1193912).
In multi-step syntheses, a common strategy is to use a protecting group to temporarily block a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere on the molecule. organic-chemistry.orgresearchgate.net The acetate group in cyclooctyl acetate serves this purpose effectively. It masks the nucleophilic hydroxyl group of cyclooctanol, rendering it inert to many reaction conditions. slideshare.net Once the desired transformations are complete, the protecting acetate group can be readily removed through hydrolysis to regenerate the free cyclooctanol. google.comnottingham.ac.ukpitt.edu This protection-deprotection strategy is fundamental in the synthesis of complex poly-functional molecules.
The general process can be summarized as:
Protection: Cyclooctanol is converted to this compound.
Transformation: Chemical reactions are performed on other parts of the molecule.
Deprotection: The acetate group is hydrolyzed to restore the cyclooctanol hydroxyl group.
Precursors in the Synthesis of Complex Molecules
The utility of this compound as a precursor extends to the synthesis of specific and complex molecules where the cyclooctyl group is a key structural component.
A notable example is its incorporation into steroid-based pharmaceuticals. Estradiol (B170435) this compound is a synthetic estrogen ester, created by attaching the this compound group to the estradiol core. wikipedia.org This modification was studied to alter the pharmacokinetic profile of the parent hormone, specifically to improve its oral bioavailability by enabling absorption through the lymphatic system, thereby bypassing some of the initial metabolism in the liver. wikipedia.orgkarger.com
Furthermore, this compound can serve as a substrate in biocatalytic transformations. Research has shown that cytochrome P450 enzymes can perform selective oxidation on the cyclooctane (B165968) ring of this compound. Specifically, enzymatic turnovers can hydroxylate the ring to produce derivatives such as 5-hydroxythis compound . rsc.org This demonstrates the use of this compound as a starting material for generating more highly functionalized and complex cyclooctane derivatives.
This compound also appears as a product in substitution reactions, such as the acetolysis of cyclooctyl p-bromobenzenesulfonate, highlighting its stability and role within the landscape of C8 cyclic compound transformations. datapdf.com
| Precursor | Complex Molecule Synthesized | Significance | Reference(s) |
| This compound | Estradiol this compound | An estrogen ester designed for improved oral bioavailability. | wikipedia.org, karger.com |
| This compound | 5-Hydroxythis compound | A functionalized derivative produced via enzymatic oxidation. | rsc.org |
Development of Specialized Reagents and Catalysts in Organic Transformations
An extensive review of scientific literature indicates that this compound is not prominently featured as a precursor for the development of specialized reagents or catalysts. While many acetate-containing compounds and various cyclic structures are integral to the design of modern reagents and catalyst ligands, this compound itself does not appear to have been adapted for this purpose in significant applications. Its role remains primarily that of a structural building block or a protected alcohol.
Polymer Chemistry and Material Science Applications (focusing on chemical role)
There is currently a lack of significant evidence in the available literature to suggest that this compound has established applications in polymer chemistry or material science. Its chemical structure does not lend itself readily to common polymerization reactions, as it lacks typical polymerizable functional groups like vinyl or acrylic moieties. While esters can be used as plasticizers or other additives in polymer formulations, this specific application is not documented for this compound. The focus in material science literature is more commonly on polymers derived from other acetates, such as vinyl acetate or cellulose (B213188) acetate. goodonyou.ecoresearchgate.net
Environmental Chemistry of Cyclooctyl Acetate
Environmental Fate and Transformation Pathways in Abiotic Systems
Once released into the environment, cyclooctyl acetate (B1210297) is subject to various abiotic (non-living) processes that determine its ultimate fate and the formation of transformation products. nih.govepa.gov These processes are influenced by environmental conditions and the inherent chemical properties of the compound. nih.govwbcsd.org The primary transformation pathways in abiotic systems involve reactions with naturally occurring substances and energy sources. nih.gov
The mobility and distribution of cyclooctyl acetate in the environment are governed by its physicochemical properties. While specific data for this compound is limited, analogous compounds suggest that its moderate water solubility and vapor pressure will influence its partitioning between water, soil, and air compartments. nih.govnih.gov In aquatic systems, it can undergo hydrolysis, while in the atmosphere, it is susceptible to photochemically-induced reactions. nih.govacs.org The interaction with soil and sediment particles can also play a role in its environmental persistence and transport. ufz.de
Transformation of this compound can lead to the formation of various byproducts. epa.gov These transformation products may have different chemical and toxicological properties than the parent compound, making it crucial to understand these pathways for a comprehensive environmental risk assessment. rsc.orgmdpi.com
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)
The breakdown of this compound in the environment, independent of microbial action, occurs through several key mechanisms: photolysis, hydrolysis, and oxidation. normecows.com These processes involve the interaction of the molecule with light, water, and reactive oxygen species, respectively, leading to its degradation. ufz.denormecows.com
Photolysis: This process involves the degradation of a chemical by the absorption of light energy. cdnsciencepub.com While direct photolysis of this compound by sunlight may be limited, indirect photolysis can occur in the presence of photosensitizing substances in the environment. acs.org For instance, the estimated atmospheric half-life for the vapor-phase reaction of a structurally similar compound, eugenol, with photochemically-produced hydroxyl radicals is about 5.9 hours. nih.gov Another related compound, cycluron (B1210594), is also known to undergo photolysis. nih.gov
Hydrolysis: As an ester, this compound can undergo hydrolysis, a reaction with water that splits the molecule into cyclooctanol (B1193912) and acetic acid. acs.orgcapes.gov.br This reaction can be catalyzed by acids or bases. mdpi.com Studies on similar acetate esters show that the rate of hydrolysis is dependent on pH and temperature. mdpi.com For example, the hydrolysis of cyclopropyl (B3062369) acetate has been studied as a method for producing cyclopropanol. acs.orgcapes.gov.br
Oxidation: Oxidation in the environment is primarily driven by highly reactive species such as hydroxyl radicals (•OH). acs.orgresearchgate.net These radicals can attack the this compound molecule, leading to its degradation. The rate constant for the vapor-phase reaction of cycluron with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of about 15 hours. nih.gov Oxidation can lead to the formation of various transformation products, which may be further degraded. beilstein-journals.org
Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.netroutledge.com These methods are considered highly effective for the degradation of persistent organic compounds that are not easily removed by conventional treatment techniques. mdpi.commdpi.com
Several AOPs have been studied for the degradation of various organic contaminants, including compounds structurally related to this compound. nih.gov These processes include:
Ozonation (O₃): The use of ozone to oxidize pollutants. kirj.ee
UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide to generate hydroxyl radicals. mdpi.comkirj.ee
Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): These processes use ferrous ions as a catalyst to decompose hydrogen peroxide and produce hydroxyl radicals, with the photo-Fenton process being enhanced by UV light. nih.govresearchgate.net
Research has shown that AOPs can achieve high removal efficiencies for various contaminants. For instance, a study on a polyester (B1180765) and acetate fiber dyeing effluent demonstrated that the O₃/H₂O₂/UV combination achieved 99% COD (Chemical Oxygen Demand) and 96% color removal. nih.gov Another study on the degradation of ciprofloxacin (B1669076) found that UV/H₂O₂ processes significantly enhanced its removal. mdpi.com However, it is important to note that AOPs can sometimes generate transformation products that may be more toxic than the parent compound, necessitating toxicity assessments of the treated effluent. rsc.orgresearchgate.net
Table 1: Comparison of Advanced Oxidation Processes for Pollutant Removal
| AOP Method | Key Reactants/Conditions | Primary Oxidizing Species | Reported Removal Efficiency (for various pollutants) | Reference |
|---|---|---|---|---|
| UV Photolysis | Ultraviolet Light | Direct photolytic cleavage | >86% for some emerging contaminants | mdpi.com |
| Ozonation | Ozone (O₃) | O₃, •OH (at high pH) | Varies depending on compound | nih.govkirj.ee |
| H₂O₂/UV | Hydrogen Peroxide, UV Light | •OH | Significantly enhanced degradation | mdpi.comkirj.ee |
| Fenton (Fe²⁺/H₂O₂) | Ferrous Ions, Hydrogen Peroxide | •OH | Satisfactory COD and color removal | nih.gov |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Ferrous Ions, Hydrogen Peroxide, UV Light | •OH | High mineralization rates | researchgate.net |
| O₃/H₂O₂/UV | Ozone, Hydrogen Peroxide, UV Light | O₃, •OH | 99% COD removal, 96% color removal | nih.gov |
Analytical Methodologies for Environmental Monitoring and Detection of Transformation Products
The effective monitoring of this compound and its transformation products in environmental samples requires sensitive and selective analytical methods. cdc.gov Given its potential presence in complex matrices like water and soil, sample preparation is a critical first step to isolate and concentrate the analytes of interest. researchgate.net
Common analytical techniques employed for the detection and quantification of organic micropollutants include:
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a standard method for analyzing volatile and semi-volatile organic compounds. cdc.gov
High-Performance Liquid Chromatography (HPLC): HPLC, frequently used with UV or Mass Spectrometric detection, is suitable for a wide range of organic compounds, including those that are less volatile or thermally labile. cdc.govresearchgate.net
The identification of unknown transformation products often necessitates the use of high-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS. rsc.org These instruments provide accurate mass measurements, which are crucial for elucidating the elemental composition and structure of the degradation products. rsc.org
Process Analytical Technology (PAT) has also been utilized for real-time monitoring of chemical reactions, which can be adapted for studying transformation processes. rsc.org Techniques like in-line Fourier Transform Infrared (FTIR) spectroscopy and online HPLC can provide valuable kinetic data on the degradation of the parent compound and the formation of intermediates. rsc.org
Table 2: Analytical Techniques for Environmental Monitoring
| Analytical Technique | Detector | Application | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile and semi-volatile organic compounds. | cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Mass Spectrometry (MS) | Analysis of a wide range of organic compounds. | cdc.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Quadrupole Time-of-Flight (Q-TOF), Orbitrap | Identification of unknown transformation products. | rsc.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | - | In-line reaction monitoring. | rsc.org |
Q & A
Q. What are the critical physicochemical properties of cyclooctyl acetate that researchers must characterize in experimental design?
this compound’s boiling point, solubility in organic solvents, and stability under varying pH/temperature conditions are foundational for experimental reproducibility. Key characterization techniques include:
- Gas Chromatography (GC) : To assess purity and identify byproducts (e.g., cyclooctyl dichlorides or chloro acetates) using internal standards for quantification .
- NMR Spectroscopy : To confirm structural integrity, particularly the acetyl group’s integration and cyclooctane ring conformation.
- Polarimetry : For chiral analysis if enantiomeric forms are synthesized. Methodological rigor requires calibration with certified reference materials and validation against peer-reviewed protocols .
Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?
A robust protocol includes:
- Reagent Specifications : Use anhydrous acetic acid and freshly distilled cyclooctanol to minimize side reactions.
- Catalytic Conditions : Acid catalysts (e.g., H₂SO₄) must be standardized at molar ratios of 1:5 (cyclooctanol:acetic acid) to optimize esterification efficiency.
- Purification Steps : Distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) followed by GC-MS validation to confirm ≥95% purity. Document all deviations, such as ambient humidity effects on reaction kinetics, in supplementary materials .
Q. What analytical techniques are essential for verifying this compound’s identity and purity post-synthesis?
Combine orthogonal methods:
- GC-FID/GC-MS : Quantify product distribution and detect trace impurities (e.g., unreacted cyclooctanol or acetic acid) .
- FT-IR Spectroscopy : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and absence of hydroxyl peaks from reactants.
- Elemental Analysis : Validate empirical formula (C₁₀H₁₈O₂) to rule out halogenated byproducts from side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory GC data when analyzing this compound reaction products?
Contradictions often arise from co-eluting peaks (e.g., cyclooctyl dichlorides vs. chloro acetates). Mitigation strategies include:
- Column Optimization : Use polar stationary phases (e.g., Ucon UC-W98) to improve resolution at 160°C .
- Internal Standards : Spike reactions with deuterated analogs (e.g., d₃-cyclooctanol) for precise quantification.
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to chromatographic data to distinguish overlapping signals. Document unresolved components transparently and cross-validate with NMR .
Q. What statistical methods are appropriate for assessing catalytic efficiency in this compound synthesis?
Advanced analyses include:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature).
- Kinetic Modeling : Fit time-course data to pseudo-first-order or Arrhenius equations to derive activation energies.
- Error-Propagation Analysis : Quantify uncertainty in yield calculations due to instrumental limits (e.g., GC area% precision ±2%) . Tools like R or Python’s SciPy are recommended for nonlinear regression .
Q. How do transannular interactions in medium-ring systems influence this compound’s reactivity?
Cyclooctane’s chair-boat conformers create steric strain, affecting nucleophilic substitution or oxidation pathways. For example:
- Lithium Perchlorate Effects : Added LiClO₄ shifts chloride/acetate product ratios by stabilizing cationic intermediates, increasing acetate yields tenfold .
- DFT Calculations : Model transition states to predict regioselectivity in halogenation or acyl transfer reactions. Experimental validation via kinetic isotope effects (KIEs) or X-ray crystallography is critical .
Data Integration & Literature Review
Q. How should researchers address gaps in existing literature on this compound’s biological or environmental impacts?
- Systematic Reviews : Use PRISMA guidelines to compile and critique studies on toxicity or biodegradability.
- Meta-Analysis : Pool data from heterogeneous studies (e.g., LC₅₀ values in aquatic organisms) using random-effects models.
- QSAR Modeling : Predict untested endpoints (e.g., bioaccumulation potential) from physicochemical descriptors like logP .
Q. What methodologies reconcile discrepancies in reported synthetic yields of this compound?
- Interlaboratory Studies : Compare protocols across institutions to isolate variables (e.g., stirring rate, solvent grade).
- Robustness Testing : Deliberately vary parameters (e.g., ±10% catalyst) to identify critical factors.
- Open Data Repositories : Share raw GC traces and NMR spectra via platforms like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
